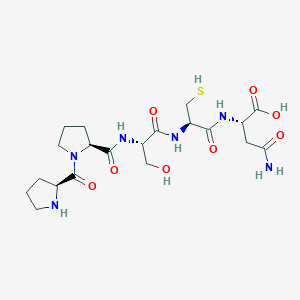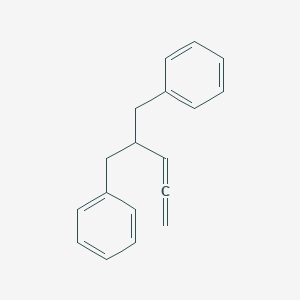![molecular formula C8H15N3 B14191622 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine CAS No. 915404-83-0](/img/structure/B14191622.png)
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine is a bicyclic nitrogen-containing heterocycle with the molecular formula C₉H₁₆N₂. This compound is known for its unique structure, which includes a fused pyrimidine and diazepine ring system. It has a molecular weight of 152.2367 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,5-diazabicyclo[5.4.0]undec-5-ene with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the reaction kinetics and outcomes. Its unique structure allows it to interact with biological molecules, potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diazabicyclo[5.4.0]undec-5-ene: A similar bicyclic compound with a different ring structure.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another related compound with a different nitrogen positioning.
Uniqueness
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine is unique due to its specific ring fusion and nitrogen arrangement, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
915404-83-0 |
|---|---|
Molekularformel |
C8H15N3 |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a][1,3]diazepine |
InChI |
InChI=1S/C8H15N3/c1-2-6-11-7-3-5-10-8(11)9-4-1/h1-7H2,(H,9,10) |
InChI-Schlüssel |
JHVLQAGCPSFDPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CCCN=C2NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)



![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)


